[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
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Overview
Description
[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring substituted with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate palladium catalysts and base conditions. The final step involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl and pyridinyl groups may facilitate binding to these targets, while the piperazine and thiophene rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)furan-2-yl]methanone
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)benzene-2-yl]methanone
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
918480-48-5 |
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Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[4-(1-phenylethyl)piperazin-1-yl]-(5-pyridin-2-ylthiophen-2-yl)methanone |
InChI |
InChI=1S/C22H23N3OS/c1-17(18-7-3-2-4-8-18)24-13-15-25(16-14-24)22(26)21-11-10-20(27-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 |
InChI Key |
MNYOCUQKZQJBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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